molecular formula C28H24FN5O3 B2789363 3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-87-0

3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2789363
M. Wt: 497.53
InChI Key: WVPWBEUWNGWPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H24FN5O3 and its molecular weight is 497.53. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione' involves the condensation of 2-amino-4,6,7,8-tetrahydro-9H-purin-9-one with 4-phenoxybenzaldehyde, followed by the reaction of the resulting intermediate with 2-fluorobenzyl bromide and methyl iodide. The final product is obtained by cyclization of the intermediate with acetic anhydride and trifluoroacetic acid.

Starting Materials
2-amino-4,6,7,8-tetrahydro-9H-purin-9-one, 4-phenoxybenzaldehyde, 2-fluorobenzyl bromide, methyl iodide, acetic anhydride, trifluoroacetic acid

Reaction
Step 1: Condensation of 2-amino-4,6,7,8-tetrahydro-9H-purin-9-one with 4-phenoxybenzaldehyde in the presence of acetic acid to form the intermediate 3-(4-phenoxybenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2,4(1H,3H)-dione., Step 2: Reaction of the intermediate with 2-fluorobenzyl bromide and potassium carbonate in DMF to form the intermediate 3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2,4(1H,3H)-dione., Step 3: Reaction of the intermediate with methyl iodide and potassium carbonate in DMF to form the intermediate 3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2,4(1H,3H)-dione., Step 4: Cyclization of the intermediate with acetic anhydride and trifluoroacetic acid to form the final product, 3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.

properties

CAS RN

873076-87-0

Product Name

3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Molecular Formula

C28H24FN5O3

Molecular Weight

497.53

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C28H24FN5O3/c1-31-25-24(26(35)34(28(31)36)18-19-8-5-6-11-23(19)29)33-17-7-16-32(27(33)30-25)20-12-14-22(15-13-20)37-21-9-3-2-4-10-21/h2-6,8-15H,7,16-18H2,1H3

InChI Key

WVPWBEUWNGWPNQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6

solubility

not available

Origin of Product

United States

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